Ritodrine Hydrochloride

Catalog No.
S003991
CAS No.
23239-51-2
M.F
C17H22ClNO3
M. Wt
323.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritodrine Hydrochloride

CAS Number

23239-51-2

Product Name

Ritodrine Hydrochloride

IUPAC Name

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1

InChI Key

IDLSITKDRVDKRV-JSUROZADSA-N

SMILES

Array

solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

DU 21220, DU-21220, DU21220, Hydrochloride, Ritodrine, Pre Par, Pre-Par, PrePar, Ritodrine, Ritodrine Hydrochloride, Yutopar

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

The exact mass of the compound Ritodrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757863. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of primary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ritodrine Hydrochloride is a selective β2-adrenergic receptor agonist primarily utilized as a tocolytic agent to inhibit uterine contractions in cases of preterm labor. Its function is mediated by the stimulation of adenylate cyclase, which increases intracellular cAMP levels, leading to the relaxation of uterine smooth muscle. Supplied as a hydrochloride salt, this form is selected to enhance aqueous solubility and stability, facilitating its use in standard laboratory and clinical formulations, particularly for intravenous and oral administration. This makes it a key compound for research into preterm labor management and myometrial physiology.

While other β2-agonists like terbutaline and salbutamol are used as tocolytics, they are not directly interchangeable with Ritodrine Hydrochloride due to significant differences in receptor selectivity, pharmacokinetic profiles, and side-effect incidence. For example, intravenous ritodrine has been associated with a higher incidence of maternal tachycardia (heart rate ≥130 bpm) compared to terbutaline, while terbutaline may cause more frequent hyperglycemia. Furthermore, the choice of the hydrochloride salt is a critical formulation decision; it provides enhanced aqueous solubility and dissolution rates compared to the free base, which is essential for preparing the stable, injectable, and oral dosage forms used in both research and clinical settings. These molecular and formulation-specific attributes directly impact experimental reproducibility and clinical outcomes, making precise compound and salt form selection a necessity.

Enhanced Aqueous Solubility and Dissolution Rate as a Hydrochloride Salt

The hydrochloride salt form of a compound is a standard strategy to improve aqueous solubility and dissolution, which are critical for bioavailability and the formulation of parenteral or oral solutions. A study comparing a free base with four of its salt forms demonstrated that the hydrochloride salt exhibited the highest intrinsic dissolution rate (IDR). The hydrochloride salt's IDR was approximately 9.8 times higher than that of the free base under identical aqueous conditions.

Evidence DimensionIntrinsic Dissolution Rate (IDR)
Target Compound Data481 µg/min/cm² (as Hydrochloride salt)
Comparator Or Baseline49 µg/min/cm² (as Free Base)
Quantified Difference~9.8-fold increase
ConditionsAqueous system at 37°C, quantitation by in-situ UV spectroscopy.

This significant increase in dissolution rate is a primary reason for procuring the hydrochloride salt, ensuring reliable solubility for preparing stock solutions and achieving consistent results in aqueous experimental models.

Demonstrated In-Vivo Efficacy Advantage Over Salbutamol (Albuterol)

In a large retrospective study comparing tocolytic agents for external cephalic version (ECV), intramuscular ritodrine demonstrated a statistically significant higher success rate than subcutaneous salbutamol. After matching for parity and placental location in 601 women per group, the success rate for the ritodrine group was 71.7% compared to 63.8% for the salbutamol group. A multivariate analysis confirmed that ritodrine was independently associated with a more than two-fold increased likelihood of ECV success compared to salbutamol.

Evidence DimensionSuccessful External Cephalic Version (ECV) Rate
Target Compound Data71.7% (Ritodrine)
Comparator Or Baseline63.8% (Salbutamol)
Quantified DifferenceAdjusted Odds Ratio (aOR) of 2.1 in favor of Ritodrine (95% CI 1.52-2.89)
ConditionsRetrospective, matched-group clinical study of 1202 patients undergoing ECV.

For researchers modeling uterine relaxation or comparing the potency of different β2-agonists, this evidence establishes Ritodrine as a more effective agent than salbutamol in a specific, clinically relevant application.

Differential Side-Effect Profile Compared to Terbutaline in Tocolysis

While therapeutically similar, Ritodrine and Terbutaline exhibit distinct cardiovascular and metabolic side-effect profiles that are critical for experimental model selection. In a double-blind, randomized clinical trial, intravenous ritodrine administration was associated with a significantly higher incidence of maternal tachycardia (heart rate ≥130 bpm) compared to intravenous terbutaline. Conversely, terbutaline-treated subjects were significantly more likely to develop hyperglycemia (serum glucose >140 mg/dl).

Evidence DimensionIncidence of Tachycardia (HR ≥130 bpm)
Target Compound Data64.5% (20 of 31 patients on IV Ritodrine)
Comparator Or Baseline29.6% (8 of 27 patients on IV Terbutaline)
Quantified DifferenceRitodrine showed a 2.18-fold higher incidence of significant tachycardia.
ConditionsDouble-blind, randomized trial in women with preterm labor receiving intravenous therapy.

This data is critical for procurement decisions where the experimental endpoint could be confounded by cardiovascular (heart rate) or metabolic (glucose) effects, allowing researchers to select the agent least likely to interfere with their specific measurements.

Formulation of Aqueous Solutions for In Vitro Uterine Tissue Studies

The high aqueous solubility and rapid dissolution rate of Ritodrine Hydrochloride make it the appropriate choice for preparing reliable, concentrated stock solutions for use in organ bath experiments or cell culture assays investigating myometrial contractility. Its well-defined properties ensure dose accuracy and reproducibility, which is less certain with the less soluble free base form.

Comparative Efficacy Studies of Tocolytic Agents

Based on evidence showing its superior efficacy over Salbutamol in achieving uterine relaxation for specific procedures, Ritodrine Hydrochloride serves as a robust positive control or benchmark compound in studies designed to screen or characterize new tocolytic agents.

Models of β2-Adrenergic Signaling Free from Hyperglycemic Artifacts

In research focused on β2-adrenergic receptor signaling where metabolic side effects could confound results, Ritodrine Hydrochloride is a more suitable tool than Terbutaline. Its lower propensity to cause hyperglycemia allows for the isolated study of receptor-mediated effects without significant interference from off-target metabolic pathways.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

323.1288213 Da

Monoisotopic Mass

323.1288213 Da

Heavy Atom Count

22

Appearance

Solid powder

UNII

ESJ56Q60GC

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ritodrine Hydrochloride is the hydrochloride salt form of ritodrine, a phenethylamine derivative with tocolytic activity. Ritodrine hydrochloride binds to and activates beta-2 adrenergic receptors of myocytes in the uterine myometrium, which results in decreased intensity and frequency of uterine contraction. Specifically, ritodrine hydrochloride probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhancing the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contraction. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
Ritodrine is a phenethylamine derivative with tocolytic activity. Ritodrine binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, ritodrine probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.

MeSH Pharmacological Classification

Adrenergic beta-2 Receptor Agonists

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CA - Sympathomimetics, labour repressants
G02CA01 - Ritodrine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Irritant

Other CAS

23239-51-2
26652-09-5

Wikipedia

Ritodrine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
1:The Association between Prenatal Yoga and the Administration of Ritodrine Hydrochloride during Pregnancy: An Adjunct Study of the Japan Environment and Children/'s Study. Kawanishi Y, Saijo Y, Yoshioka E, Nakagi Y, Yoshida T, Miyamoto T, Sengoku K, Ito Y, Miyashita C, Araki A, Kishi R.PLoS One. 2016 Jun 27;11(6):e0158155. doi: 10.1371/journal.pone.0158155. eCollection 2016. PMID: 27348869 Free PMC Article2:In vitro and in vivo evaluations of buccal tablet formulations of ritodrine hydrochloride. Onishi H, Sakata O, Yumoto K.Biol Pharm Bull. 2015;38(6):919-25. doi: 10.1248/bpb.b14-00833. PMID: 26027834 Free Article3:In vivo absorption study of ritodrine hydrochloride in the buccal administration to rats. Sakata O, Onishi H.Drug Dev Ind Pharm. 2013 Sep;39(9):1414-20. doi: 10.3109/03639045.2012.704044. Epub 2012 Jul 10. PMID: 22779426

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